N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-(4,6-dimethyl-2-pyrimidinyl)guanidine: is a complex organic compound that features a benzodioxin ring fused with a pyrimidinyl guanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-(4,6-dimethyl-2-pyrimidinyl)guanidine typically involves multi-step organic reactions. One common route includes:
Formation of the Benzodioxin Ring: Starting from catechol, the benzodioxin ring is formed through a cyclization reaction with ethylene glycol under acidic conditions.
Pyrimidinyl Guanidine Synthesis: The pyrimidinyl guanidine moiety is synthesized separately by reacting 4,6-dimethyl-2-chloropyrimidine with guanidine under basic conditions.
Coupling Reaction: The final step involves coupling the benzodioxin intermediate with the pyrimidinyl guanidine under catalytic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Catalyst Selection: Using efficient catalysts to improve reaction rates.
Reaction Optimization: Fine-tuning reaction temperatures, pressures, and solvent systems.
Purification Techniques: Employing advanced purification methods such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-(4,6-dimethyl-2-pyrimidinyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Functionalized pyrimidinyl derivatives.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-(4,6-dimethyl-2-pyrimidinyl)guanidine has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: Studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-(4,6-dimethyl-2-pyrimidinyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-(4,6-dimethyl-2-pyrimidinyl)amine
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-(4,6-dimethyl-2-pyrimidinyl)urea
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-(4,6-dimethyl-2-pyrimidinyl)guanidine is unique due to its specific combination of a benzodioxin ring and a pyrimidinyl guanidine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-9-7-10(2)18-15(17-9)20-14(16)19-11-3-4-12-13(8-11)22-6-5-21-12/h3-4,7-8H,5-6H2,1-2H3,(H3,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSZBZFKIKJGBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC3=C(C=C2)OCCO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC3=C(C=C2)OCCO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
524057-26-9 |
Source
|
Record name | Guanidine, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N′-(4,6-dimethyl-2-pyrimidinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=524057-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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